![molecular formula C5H12Cl2N4O B2818986 {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride CAS No. 2580097-89-6](/img/structure/B2818986.png)
{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aminoethyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the aminoethyl group, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The triazole ring plays a crucial role in binding to the target sites, while the aminoethyl group enhances its specificity and potency.
相似化合物的比较
Similar Compounds
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol: The non-dihydrochloride form of the compound.
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;monohydrochloride: A similar compound with a different salt form.
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;trihydrochloride: Another salt form with three hydrochloride groups.
Uniqueness
The dihydrochloride form of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol is unique due to its enhanced stability and solubility compared to other salt forms. This makes it particularly useful in applications requiring high solubility and stability, such as in pharmaceutical formulations.
属性
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSRQSYDIYXKN-HWYNEVGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
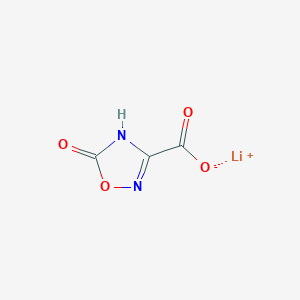
![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)
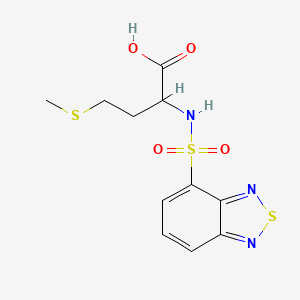
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2818907.png)
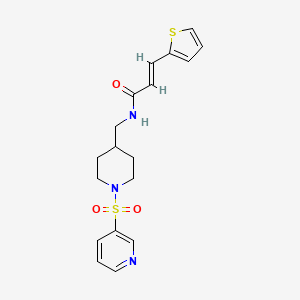
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)
![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2818912.png)

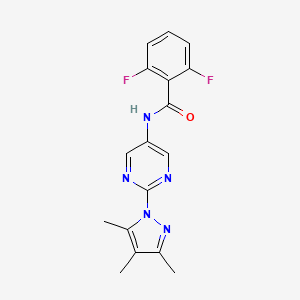
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B2818919.png)
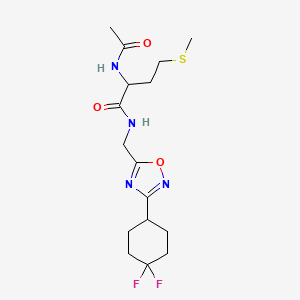
![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2818924.png)
![(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2818925.png)
